molecular formula C7H4F6N2O B14528099 2-Methoxy-4,6-bis(trifluoromethyl)pyrimidine CAS No. 62772-90-1

2-Methoxy-4,6-bis(trifluoromethyl)pyrimidine

Cat. No.: B14528099
CAS No.: 62772-90-1
M. Wt: 246.11 g/mol
InChI Key: NCMNOOOLZYKUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4,6-bis(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound characterized by the presence of two trifluoromethyl groups and a methoxy group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)pyrimidine typically involves the introduction of trifluoromethyl groups into the pyrimidine ring. One common method is the direct fluorination of a suitable precursor, such as trichloromethyl-pyrimidine, followed by methoxylation. This process often requires the use of strong fluorinating agents and specific reaction conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-bis(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of solvents that can stabilize the reactive intermediates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while oxidation or reduction can modify the functional groups attached to the pyrimidine ring .

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules. This can lead to the modulation of biological pathways and the exertion of specific effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4,6-bis(trifluoromethyl)pyrimidine is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the design of new pharmaceuticals and agrochemicals .

Properties

CAS No.

62772-90-1

Molecular Formula

C7H4F6N2O

Molecular Weight

246.11 g/mol

IUPAC Name

2-methoxy-4,6-bis(trifluoromethyl)pyrimidine

InChI

InChI=1S/C7H4F6N2O/c1-16-5-14-3(6(8,9)10)2-4(15-5)7(11,12)13/h2H,1H3

InChI Key

NCMNOOOLZYKUKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.